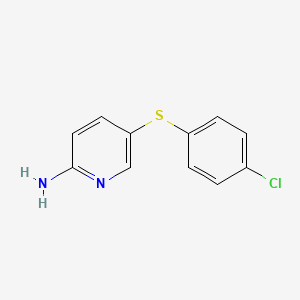
5-(4-chlorophenyl)sulfanylpyridin-2-amine
Übersicht
Beschreibung
5-(4-chlorophenyl)sulfanylpyridin-2-amine is an organic compound that features a pyridine ring substituted with a 4-chlorophenylsulfanyl group at the 5-position and an amine group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)sulfanylpyridin-2-amine typically involves the nucleophilic substitution of a suitable pyridine derivative with a 4-chlorophenylsulfanyl group. One common method involves the reaction of 2-aminopyridine with 4-chlorophenylsulfanyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-chlorophenyl)sulfanylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The amine group can participate in substitution reactions, such as acylation or alkylation, using reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Acyl chlorides, alkyl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Acylated or alkylated derivatives
Wissenschaftliche Forschungsanwendungen
5-(4-chlorophenyl)sulfanylpyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-(4-chlorophenyl)sulfanylpyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl and amine groups can form hydrogen bonds or participate in other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-bromophenyl)sulfanylpyridin-2-amine
- 5-(4-methylphenyl)sulfanylpyridin-2-amine
- 5-(4-fluorophenyl)sulfanylpyridin-2-amine
Uniqueness
5-(4-chlorophenyl)sulfanylpyridin-2-amine is unique due to the presence of the 4-chlorophenylsulfanyl group, which can impart distinct electronic and steric properties compared to other substituents. This uniqueness can influence the compound’s reactivity, binding interactions, and overall biological activity.
Eigenschaften
CAS-Nummer |
64064-93-3 |
|---|---|
Molekularformel |
C11H9ClN2S |
Molekulargewicht |
236.72 g/mol |
IUPAC-Name |
5-(4-chlorophenyl)sulfanylpyridin-2-amine |
InChI |
InChI=1S/C11H9ClN2S/c12-8-1-3-9(4-2-8)15-10-5-6-11(13)14-7-10/h1-7H,(H2,13,14) |
InChI-Schlüssel |
DJVNPCJPJPNGGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1SC2=CN=C(C=C2)N)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














